molecular formula C12H15N B13304173 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

Cat. No.: B13304173
M. Wt: 173.25 g/mol
InChI Key: MOKQEVNZBIAXIF-UHFFFAOYSA-N
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Description

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride (CAS 42025-45-6) is a tricyclic organic compound supplied for research and development purposes. This complex scaffold is related to a class of fused-ring structures studied for their potential in medicinal chemistry, with some analogous azatricyclic compounds being investigated as potent antitumor agents . The compound is provided as its hydrochloride salt to enhance stability and solubility. With a molecular formula of C12H16ClN and a molecular weight of 209.71 g/mol, it presents a structurally intricate framework for chemical exploration . This product is strictly for laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can handle this material according to the precautionary statements provided in its safety data sheet, which typically advise avoiding inhalation of dust/fume and contact with skin or eyes .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline

InChI

InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h2,5-6,10,13H,1,3-4,7-8H2

InChI Key

MOKQEVNZBIAXIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNC3=CC=CC(=C23)C1

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation reactions are commonly used to form tricyclic structures. These reactions involve the condensation of two or more molecules to form a ring, often with the loss of a small molecule like water or methanol. For example, the synthesis of 7,8-benzo-anellated 9-azabicyclo[3.3.1]nonan-3-ones involves the cyclocondensation of isoquinolines with 1,3-bis(trimethylsilyloxy)-1,3-butadienes followed by trifluoroacetic acid (TFA)-mediated cyclization.

Michael Addition and Cyclization

Another approach involves Michael addition followed by intramolecular cyclization. This method is seen in the synthesis of coumarin-enaminoester adducts , where the initial adduct undergoes lactone ring opening and spontaneous transannular intramolecular Michael addition to form complex tricyclic structures.

Challenges and Considerations

  • Stereochemistry : The synthesis of complex tricyclic compounds often requires careful control of stereochemistry to achieve the desired isomer.
  • Ring Strain : The formation of tricyclic structures can be challenging due to ring strain, which may require the use of specific conditions or catalysts to facilitate the reaction.
  • Functional Group Compatibility : The presence of multiple functional groups can complicate the synthesis, requiring careful selection of reagents and conditions to avoid unwanted side reactions.

Data Tables

Due to the lack of specific literature on 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene , comprehensive data tables cannot be provided. However, the following table illustrates a general approach to synthesizing complex tricyclic structures:

Method Reagents/Conditions Product
Cyclocondensation Isoquinolines, 1,3-bis(trimethylsilyloxy)-1,3-butadienes, TFA 7,8-benzo-anellated 9-azabicyclo[3.3.1]nonan-3-ones
Michael Addition Coumarins, ethyl malonamate, acidic conditions Coumarin-enaminoester adducts

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene involves its interaction with molecular targets through its nitrogen atom. The compound can form stable complexes with various biomolecules, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tricyclic Amines

2-(3-Bromo-4-methoxyphenyl)azetidine
  • Structure: A monocyclic azetidine derivative with a bromo-methoxyphenyl substituent.
  • Key Differences: Smaller ring size (4-membered vs. 13-membered tricyclic system) reduces steric strain but limits conformational flexibility.
  • Applications : Used in medicinal chemistry for its secondary amine reactivity, whereas the target compound’s discontinued status suggests synthetic challenges or instability .
1,3-Diazetidin-2-one Derivatives
  • Structure : Lactam derivatives with a four-membered ring containing two nitrogen atoms.
  • Key Differences: The carbonyl group in diazetidinones enhances hydrogen-bonding capacity, contrasting with the non-polar tricyclic framework of 2-azatricyclo derivatives.

Bioavailability and Drug-Likeness

Crystallographic Characterization

  • SHELX Software : Small-molecule crystallography tools like SHELXL are critical for resolving complex structures. However, the absence of crystallographic data for the target compound in public databases suggests unresolved challenges in crystallization or refinement .

Biological Activity

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene, a compound with the molecular formula C19H24N2O.HCl, has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline; hydrochloride
  • CAS Number: 42025-45-6
  • Molecular Weight: 320.87 g/mol
  • Appearance: White to off-white solid

The compound is a derivative of benzoquinoline and is primarily studied for its pharmacological properties, particularly as a 5-HT3 receptor antagonist.

Synthesis

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene typically involves:

  • Hydrogenation of benzoquinoline derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Solvents: Commonly used solvents include ethanol or methanol at elevated temperatures and pressures to ensure complete reaction.

Anticancer Properties

Recent studies have indicated that 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene exhibits significant cytotoxic activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The observed antimicrobial activity indicates potential applications in treating bacterial infections.

The primary mechanism by which 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene exerts its effects appears to be through modulation of the serotonin receptor pathways:

  • 5-HT3 Receptor Antagonism: As a potent antagonist of the 5-HT3 receptors, it may alleviate chemotherapy-induced nausea and vomiting by blocking serotonin's action in the gastrointestinal tract.

Case Studies

Case Study 1: Chemotherapy-Induced Nausea and Vomiting
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients undergoing chemotherapy. Results demonstrated a significant reduction in nausea scores compared to placebo controls.

Case Study 2: Cytotoxic Effects on Tumor Cells
In vitro studies highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),9(13),10-triene, and what challenges exist in achieving high yields?

  • Methodology : The compound can be synthesized via acid-induced retro-Asinger reactions followed by sequential condensations. For example, starting with heterocyclic precursors like 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine, the reaction proceeds under controlled acidic conditions to form the tricyclic core. Key challenges include stereochemical control and purification due to side reactions. Multi-step chromatography and crystallization (e.g., using HCl salts) are often required to isolate the product .
  • Data Note : Reported yields range from 15–35%, with purity heavily dependent on reaction stoichiometry and temperature gradients .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data. The tricyclic structure requires careful handling of disorder in the azetidine ring .
  • NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) resolve proton environments, with DEPT-135 confirming quaternary carbons. Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) help assign stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., C18H10N2O5 for derivatives) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and pharmacokinetic properties of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the azetidine nitrogen and π-π stacking of the tricyclic core .
  • ADME Prediction : SwissADME or pkCSM calculates Lipinski parameters (e.g., logP < 5, molecular weight < 500 Da). Note potential violations due to high ring strain .
  • MD Simulations : GROMACS simulations (30 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Comparative Assays : Replicate bioactivity studies (e.g., antimicrobial MIC assays) using standardized protocols (CLSI guidelines) to minimize variability .
  • Structural Analysis : Compare crystallographic data (e.g., bond angles, torsional strain) to identify conformation-dependent activity differences .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .

Q. How can stereochemical control during synthesis improve enantiomeric purity for pharmacological applications?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry in cyclization steps .
  • Dynamic Resolution : Employ enzymatic resolution (e.g., Candida antarctica lipase) to separate enantiomers post-synthesis .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Experimental Design & Data Analysis

Q. How to design a robust experimental workflow for studying structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • PICO Framework : Define Population (target protein), Intervention (derivatives with substituent variations), Comparison (parent compound), Outcome (IC50 values) .
  • Parallel Synthesis : Use combinatorial chemistry to generate derivatives (e.g., nitro, hydroxyl, or halogen substituents) .
  • QSAR Modeling : Build regression models (e.g., PLS regression) correlating electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius plots to extrapolate shelf life .

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